Citalopram-d4 Hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Citalopram-d4 Hydrobromide is an internal standard for the quantification of citalopram . It is a selective serotonin reuptake inhibitor (SSRI) that is commonly prescribed as an antidepressant . It also acts as an antagonist of nicotinic acetylcholine receptors .

Molecular Structure Analysis

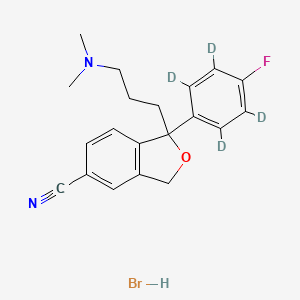

The molecular formula of Citalopram-d4 Hydrobromide is C20H17D4FN2O • HBr . The InChI code is InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D; .Chemical Reactions Analysis

Citalopram hydrobromide is susceptible to degradation due to the chemical reactivities of its constituent functional groups under hydrolytic, oxidative, and photolytic environments .Physical And Chemical Properties Analysis

Citalopram-d4 Hydrobromide is a solid . Its solubility is 30 mg/ml in DMF and DMSO, 1 mg/ml in Ethanol, and 2 mg/ml in PBS (pH 7.2) . The formula weight is 409.3 .Aplicaciones Científicas De Investigación

Molecularly Imprinted Polymer (MIP) for Solid Phase Extraction

Citalopram-d4 Hydrobromide has been used in the synthesis of a molecularly imprinted polymer (MIP). This MIP acts as a sorbent for solid phase extraction of citalopram from human serum and urine . The MIP was prepared using methacrylic acid as functional monomer, ethylene glycol dimethacrylate as crosslinker, chloroform as porogen and citalopram hydrobromide as the template molecule .

Determination of Citalopram in Biological Fluids

The MIP mentioned above has been used as a solid-phase extraction sorbent for the extraction of citalopram from human serum and urine . The optimal conditions for molecularly imprinted solid-phase extraction consisted of conditioning with 1 mL methanol and 1 mL of deionized water at neutral pH, loading of citalopram sample (50 μg L −1) at pH 9.0, washing using 1 mL acetone and elution with 3 × 1 mL of 10 % (v/v) acetic acid in methanol .

Selective Serotonin Reuptake Inhibitor (SSRI)

Citalopram-d4 Hydrobromide is an orally administered selective serotonin reuptake inhibitor (SSRI) with a chemical structure unrelated to that of other SSRIs or of tricyclic, tetracyclic, or other available antidepressant agents . It is a racemic bicyclic phthalane derivative .

Potentiation of Serotonergic Activity

The mechanism of action of citalopram HBr as an antidepressant is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) .

Minimal Effects on Norepinephrine (NE) and Dopamine (DA) Neuronal Reuptake

In vitro and in vivo studies in animals suggest that citalopram is a highly selective serotonin reuptake inhibitor (SSRI) with minimal effects on norepinephrine (NE) and dopamine (DA) neuronal reuptake .

Tolerance Study

Tolerance to the inhibition of 5-HT uptake is not induced by long-term (14 day) treatment of rats with citalopram .

Mecanismo De Acción

Target of Action

Citalopram-d4 Hydrobromide, also known as Citalopram-d4, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . Its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin from nerve synapses . By inhibiting this transporter, Citalopram-d4 increases the availability of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

Citalopram-d4 interacts with its target, the serotonin transporter, by binding to it and inhibiting its function . This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin in the synaptic gap . The increased serotonin levels enhance serotonergic transmission in the central nervous system (CNS), which can help alleviate symptoms of depression .

Biochemical Pathways

The primary biochemical pathway affected by Citalopram-d4 is the serotonergic pathway. By inhibiting the reuptake of serotonin, Citalopram-d4 enhances serotonergic transmission . This can lead to downstream effects such as improved mood and reduced anxiety . The specific pathways and their downstream effects can vary between individuals, with some studies suggesting that in clinical responders, neural function pathways are primarily up- or downregulated, while in non-responders, deregulated pathways mainly involve cell adhesion and immune response .

Pharmacokinetics

Citalopram-d4, like its non-deuterated counterpart, is expected to have good bioavailability due to its ability to cross the blood-brain barrier . It is extensively metabolized in the liver, primarily via the CYP3A4 and 2C19 pathways . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact its bioavailability and thus its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of Citalopram-d4’s action primarily involve an increase in serotonergic transmission in the CNS . This is achieved by inhibiting the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . The enhanced serotonergic activity can result in improved mood and reduced symptoms of depression .

Action Environment

The action, efficacy, and stability of Citalopram-d4 can be influenced by various environmental factors. These can include the individual’s genetic makeup, the presence of other medications, and overall health status. For instance, individuals with certain genetic variations in the CYP450 enzymes may metabolize Citalopram-d4 differently, potentially affecting its efficacy . Additionally, co-administration with other medications can lead to drug-drug interactions, potentially impacting the drug’s effectiveness and safety profile .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHMBLDNRMIGDW-VBMPRCAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219803-58-3 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)